![molecular formula C15H20N6S2 B5652531 (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate](/img/structure/B5652531.png)
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate
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Overview
Description
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate, also known as DDTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDTC is a chelating agent that is commonly used to extract heavy metals from various biological and environmental samples.
Scientific Research Applications
- 91-4 has been investigated as a corrosion inhibitor for mild steel (MS) in hydrochloric acid (HCl) solutions . Its effectiveness in preventing corrosion makes it valuable for industrial applications.
- 91-4 derivatives exhibit antitumor activity. For instance:
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are used clinically to treat lung, breast, and ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) is an active metabolite of HMM .
- 1,3,5-triazines with specific structures show aromatase inhibitory activity and antitumor effects .
- 1,3,5-triazine 6 has potential as a siderophore-mediated drug .
- 1,3,5-triazine 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compound 9 also exhibits corticotrophin-releasing factor 1 receptor antagonist activity .
- Substrate 10 shows in vitro activity against Trypanosoma brucei, the parasite causing Human African Trypanosomiasis .
- Researchers have explored monocyclic substitution of the 9H-purine motif with 1,3,5-triazines, leading to promising antitumor derivatives .
- Incorporating six-membered nitrogen-containing heterocycles (e.g., morpholine, piperidine, piperazine) enhances antitumor activity .
- Historically, 1,3,5-triazines have been used in the production of polymer photostabilizers and herbicides .
Corrosion Inhibition
Antitumor Properties
Innovation in Antitumor Agents
Photostabilizers and Herbicides
Iron Shelter and Gastric Lesion Protection
Mechanism of Action
Target of Action
It is known that 1,3,5-triazine derivatives, which this compound is a part of, have been investigated as biologically active small molecules . These compounds exhibit antimicrobial, antiviral, anticancer, and antimalarial activities , suggesting that they may target a variety of cellular processes and structures.
Mode of Action
1,3,5-triazine derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of activities exhibited by 1,3,5-triazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, and malaria parasite development.
Result of Action
Given the known activities of 1,3,5-triazine derivatives , it is likely that the compound could have effects such as inhibiting microbial growth, preventing viral replication, killing cancer cells, or disrupting the development of malaria parasites.
properties
IUPAC Name |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S2/c1-3-21(4-2)15(22)23-10-12-18-13(16)20-14(19-12)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZLGWJUMUNRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate |
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